2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core. Its structure includes a morpholino group linked to a 4-nitrophenyl moiety via a methylene bridge, with a methyl substituent at position 2 and a hydroxyl group at position 4.
Properties
IUPAC Name |
2-methyl-5-[morpholin-4-yl-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-10-17-16-20(18-10)15(22)14(26-16)13(19-6-8-25-9-7-19)11-2-4-12(5-3-11)21(23)24/h2-5,13,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRKFCCKNZGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the morpholino and nitrophenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and nitrobenzaldehydes. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the morpholino group could yield various substituted thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Key Characterization Tools :
- 1H/13C-NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), morpholino protons (δ 3.0–3.8 ppm), and hydroxyl protons (broad peak at δ 5–6 ppm) .
- IR : Peaks for C=N (1640–1650 cm⁻¹) and N-O (1520 cm⁻¹) stretching vibrations .
- LCMS : Molecular ion peak (M+H⁺) expected around m/z 405–410 .
Comparison with Structural Analogs
Structural and Physical Properties
Key Observations :
Key Observations :
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Nitro substituents (e.g., 3j) enhance anticonvulsant activity but may reduce bioavailability due to high polarity .
Morpholino Moieties: Improve solubility and may modulate CNS penetration or kinase interactions (e.g., derivatives) .
Arylidene vs. Aminomethylidene: Arylidene derivatives (e.g., 269a–e) show stronger anticancer activity than aminomethylidene analogs, likely due to enhanced π-π stacking with biological targets .
Substituent Position : Methyl/ethyl groups at position 2 (as in the target compound) may sterically hinder metabolic degradation, improving plasma half-life .
Biological Activity
2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole-derived compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazole ring fused with a triazole moiety and a morpholino group attached to a nitrophenyl substituent. The molecular formula is , with a molecular weight of approximately 389.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₄S |
| Molecular Weight | 389.4 g/mol |
| Structure | Thiazolo[3,2-b][1,2,4]triazol-6-ol with morpholino(4-nitrophenyl)methyl group |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity. In one study, thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer cell lines, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. A study evaluating the antimicrobial efficacy of thiazoloquinoxaline hybrids reported that similar compounds effectively inhibited bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication . The mechanism involves the disruption of DNA supercoiling, thereby preventing cell division.
Anticonvulsant Effects
Additionally, thiazole-based compounds have been evaluated for their anticonvulsant properties. In animal models, certain thiazole derivatives exhibited significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting their potential application in treating epilepsy . The SAR studies highlighted that modifications in the phenyl ring significantly influenced anticonvulsant activity.
Case Study 1: Antitumor Activity Evaluation
In a controlled experiment involving human glioblastoma U251 cells and melanoma WM793 cells, researchers synthesized several thiazole derivatives and assessed their cytotoxic effects. Among these, compounds with specific substitutions on the phenyl ring exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent . This finding underscores the potential of thiazole derivatives in cancer therapy.
Case Study 2: Antimicrobial Efficacy
A series of thiazoloquinoxaline hybrids were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings support the hypothesis that structural modifications can enhance antimicrobial potency .
Q & A
Q. What are the standard synthetic protocols for synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives, and how can they be adapted for 2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : A common approach involves refluxing precursors like 1,2,4-triazole-5-thiol with substituted maleimides or aryl halides in glacial acetic acid or PEG-400 as a solvent medium. For morpholino-containing derivatives, catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) under controlled temperatures (70–80°C) are critical to ensure regioselectivity and yield . Post-reaction, purification via recrystallization (e.g., using ethanol or water) and characterization by TLC, IR, and are essential to confirm structural integrity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., morpholino C-O-C stretching at ~1100 cm, nitro group absorption at ~1520 cm) .
- to resolve aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and methyl/morpholino protons (δ 2.5–3.5 ppm) .
- LCMS (ESI+) for molecular ion validation and purity assessment .
- Thermal analysis (melting point determination) to assess crystalline stability, with typical ranges >200°C for similar triazole derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme isoforms, cell lines) or compound purity. To address this:
- Standardize bioassays : Use validated enzyme models (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) and replicate studies under controlled purity (≥95% by HPLC) .
- Computational validation : Perform molecular docking with multiple receptor conformations to account for dynamic binding modes .
- Meta-analysis : Compare datasets using multidimensional metrics (e.g., response profiles across genetically diverse receptors) to identify confounding variables .
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodological Answer :
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay vs. NaH) to enhance reaction efficiency in PEG-400 medium, reducing side-product formation .
- Solvent engineering : Replace glacial acetic acid with ethanol-DMF mixtures (1:1) to improve solubility of intermediates during reflux .
- Flow chemistry : Adapt batch protocols to continuous flow systems for better temperature control and scalability, as demonstrated for analogous triazole syntheses .
Q. What computational approaches are recommended to predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., 14-α-demethylase). Prioritize binding poses with low RMSD (<2.0 Å) and high docking scores .
- QSAR modeling : Derive descriptors (e.g., logP, topological polar surface area) from analogs to predict ADMET properties .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with morpholino oxygen and nitro groups .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate antifungal activity?
- Methodological Answer :
- In vitro assays : Use microbroth dilution (CLSI M27/M38 guidelines) with Candida albicans and Aspergillus fumigatus strains. Test concentrations from 0.5–128 µg/mL, with fluconazole as a positive control .
- Time-kill kinetics : Monitor fungal viability at 0, 6, 12, and 24 hours to distinguish static vs. cidal effects .
- Synergy testing : Combine with azoles (e.g., ketoconazole) via checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Q. What analytical methods are suitable for detecting degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (80°C), acidic (0.1 M HCl), and oxidative (3% HO) conditions for 24 hours .
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to separate and identify degradation products via fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
